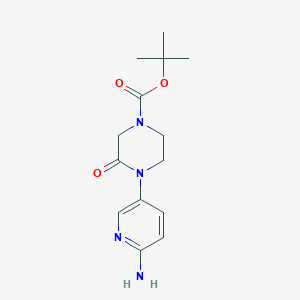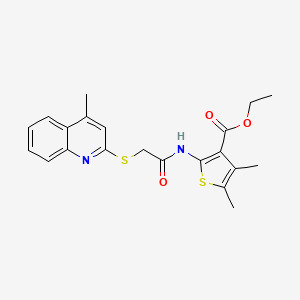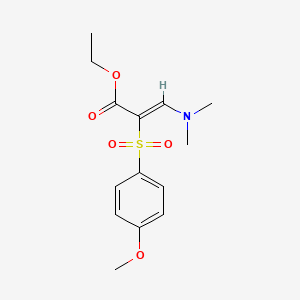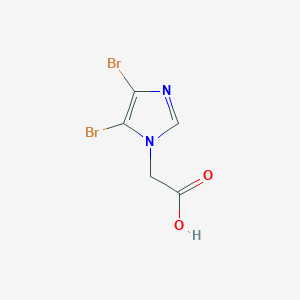
Tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 . It is used as a pharmaceutical intermediate, mainly for the synthesis of palbociclib . It is also an impurity of Palbociclib, which is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromo-2-nitropyridine and piperazine in water to produce 1-(6-nitropyridin-3-yl)piperazine. This is followed by Boc protection and hydrogenation catalytic reduction to obtain the target product . Another method involves the dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .Aplicaciones Científicas De Investigación
TBAP has been used in various scientific research fields, such as biochemistry, organic chemistry, and pharmacology. In biochemistry, TBAP has been used to study enzyme-catalyzed reactions and protein-ligand interactions. In organic chemistry, TBAP has been used to synthesize a variety of organic compounds. In pharmacology, TBAP has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
The mechanism of action of TBAP is not fully understood. However, it is believed that TBAP binds to certain proteins in the body, which leads to a change in the activity of these proteins. This change in activity can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAP are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBAP has several advantages as a lab experiment reagent. It is relatively inexpensive and easily synthesized. It is also non-toxic and has low volatility, making it safe to use in lab experiments. Additionally, TBAP can be used to study the pharmacokinetics and pharmacodynamics of drugs.
However, there are some limitations to using TBAP in lab experiments. It is a relatively new compound, so there is limited information available about its biochemical and physiological effects. Additionally, TBAP is not very soluble in water, so it may be difficult to use in experiments that require aqueous solutions.
Direcciones Futuras
There are many potential future directions for TBAP research. One potential direction is to further explore its biochemical and physiological effects. Another potential direction is to further explore its potential applications in drug research. Additionally, further research could be done to explore the potential of TBAP as a therapeutic agent. Finally, further research could be done to explore the potential of TBAP as a diagnostic agent.
Propiedades
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)17-6-7-18(12(19)9-17)10-4-5-11(15)16-8-10/h4-5,8H,6-7,9H2,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCJBVSTRMKBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2901863.png)




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2901873.png)


![2-Aminobenzo[d]oxazole-5-carbonitrile](/img/structure/B2901876.png)

![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B2901880.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2901882.png)
![2-(cyclopentylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2901884.png)